2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple phenyl and oxazole groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method involves the iodocyclization of O-alkenyl imidates derived from dimethyl-phenylimidazolidinone . This process yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which are then separated by flash chromatography and cleaved to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s oxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler compound with a similar core structure but fewer phenyl groups.
Benzoxazole: Features a fused benzene and oxazole ring, offering different chemical properties and biological activities.
Uniqueness
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole is unique due to its multiple phenyl and oxazole groups, which provide a complex and versatile structure
Properties
Molecular Formula |
C30H24N2O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O2/c1-3-9-21(10-4-1)23-13-7-15-25(27(23)29-31-17-19-33-29)26-16-8-14-24(22-11-5-2-6-12-22)28(26)30-32-18-20-34-30/h1-16H,17-20H2 |
InChI Key |
KLSFPNUQHMOEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=C(C=CC=C2C3=CC=CC(=C3C4=NCCO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.